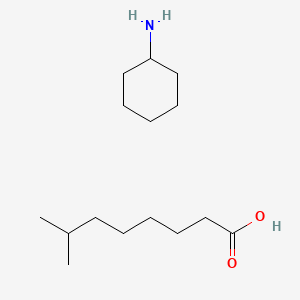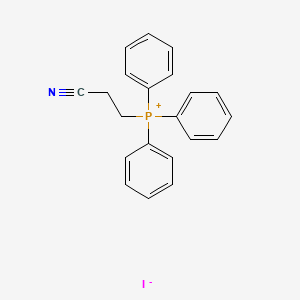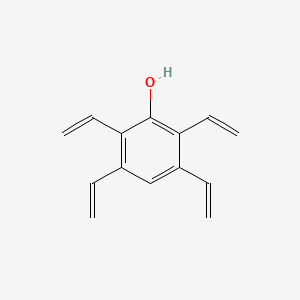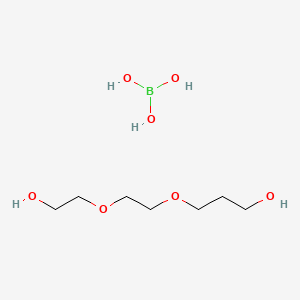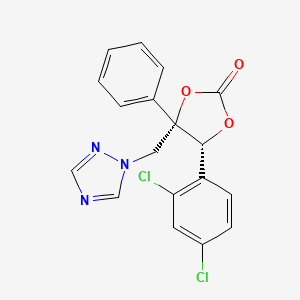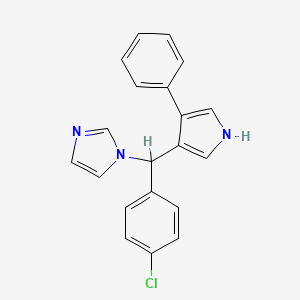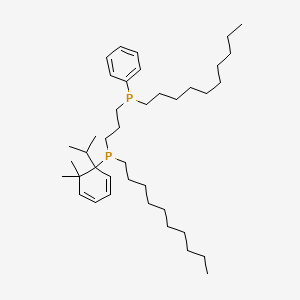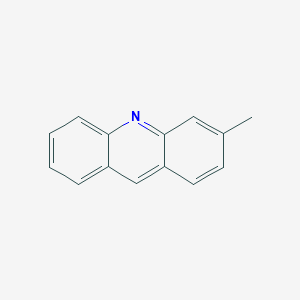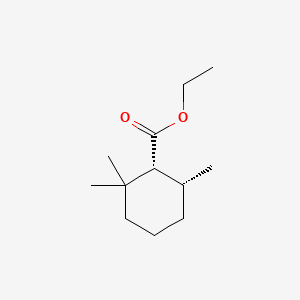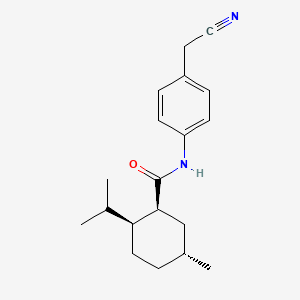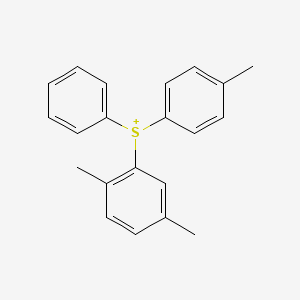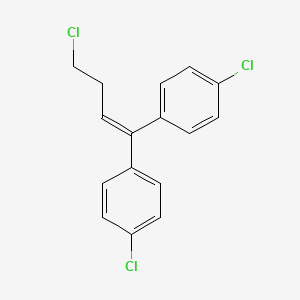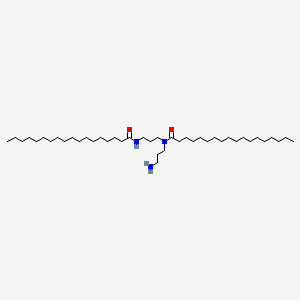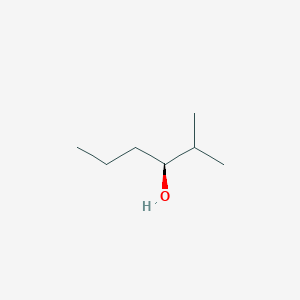
2-Methyl-3-hexanol, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-hexanol, (3S)- is an organic compound with the molecular formula C7H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is also known by other names such as 1-Isopropyl-1-butanol and 5-Methyl-4-hexanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3-hexanol, (3S)- can be synthesized through various methods. One common approach involves the reduction of 2-Methyl-3-hexanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3-hexanol, (3S)- often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-hexanol, (3S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methyl-3-hexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2-Methylhexane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base like pyridine.
Major Products
Oxidation: 2-Methyl-3-hexanone
Reduction: 2-Methylhexane
Substitution: 2-Methyl-3-chlorohexane or 2-Methyl-3-bromohexane.
Applications De Recherche Scientifique
2-Methyl-3-hexanol, (3S)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Methyl-3-hexanol, (3S)- involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-hexanol, (3R)-: The enantiomer of 2-Methyl-3-hexanol, (3S)- with a different three-dimensional arrangement.
3-Hexanol: A structural isomer with a different position of the methyl group.
2-Hexanol: Another structural isomer with the hydroxyl group on a different carbon atom
Uniqueness
2-Methyl-3-hexanol, (3S)- is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. This chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from its enantiomers and structural isomers .
Propriétés
Numéro CAS |
61184-92-7 |
|---|---|
Formule moléculaire |
C7H16O |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
(3S)-2-methylhexan-3-ol |
InChI |
InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m0/s1 |
Clé InChI |
RGRUUTLDBCWYBL-ZETCQYMHSA-N |
SMILES isomérique |
CCC[C@@H](C(C)C)O |
SMILES canonique |
CCCC(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


